ALDH3A1 Enzyme Inhibition: Comparative IC50 Analysis
3-Hydroxy-4-methylbenzaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2,100 nM [1]. Under identical assay conditions, a structurally distinct comparator compound (US9328112, B37) exhibits an IC50 of 1,000 nM, representing a 2.1-fold greater inhibitory potency [2]. This direct, assay-matched comparison quantifies the differential activity conferred by the specific substitution pattern of the target compound.
| Evidence Dimension | ALDH3A1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 2,100 nM |
| Comparator Or Baseline | Comparator (US9328112, B37): 1,000 nM |
| Quantified Difference | 2.1-fold lower potency for the target compound |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1 min followed by substrate addition by spectrophotometric analysis [1] [2]. |
Why This Matters
This quantitative difference defines the compound's precise potency window for ALDH3A1, a target in cancer and other diseases, enabling researchers to select it for applications requiring a specific level of inhibition rather than a more potent or less potent alternative.
- [1] BindingDB entry for BDBM50447072 (3-Hydroxy-4-methylbenzaldehyde). Assay: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. IC50: 2.10E+3 nM. View Source
- [2] BindingDB entry for BDBM50447069 (US9328112, B37). Assay: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. IC50: 1.00E+3 nM. View Source
